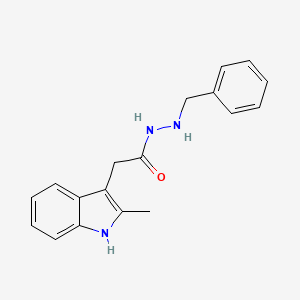
1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of chloro, hydroxy, and methoxy substituents on the phenyl ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Claisen-Schmidt condensation reaction for large-scale synthesis. This could include using continuous flow reactors, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it could inhibit specific signaling pathways or enzymes involved in inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chalcone: The parent compound with a similar α,β-unsaturated carbonyl system.
Flavonoids: A class of compounds structurally related to chalcones with various biological activities.
Curcumin: A natural compound with a similar structure and known for its anti-inflammatory and antioxidant properties.
Uniqueness
1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one is unique due to the specific substituents on the phenyl ring, which can influence its reactivity and biological activity. The presence of chloro, hydroxy, and methoxy groups can enhance its potential as a versatile intermediate in organic synthesis and its potential biological activities.
Propriétés
Numéro CAS |
75630-52-3 |
|---|---|
Formule moléculaire |
C17H15ClO4 |
Poids moléculaire |
318.7 g/mol |
Nom IUPAC |
1-(3-chloro-6-hydroxy-2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H15ClO4/c1-21-14-10-13(20)15(17(22-2)16(14)18)12(19)9-8-11-6-4-3-5-7-11/h3-10,20H,1-2H3 |
Clé InChI |
JKCYDIIXYKVMCZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




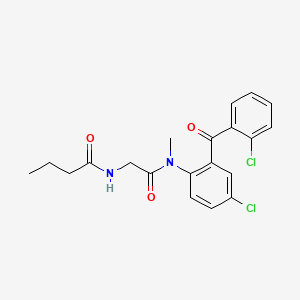

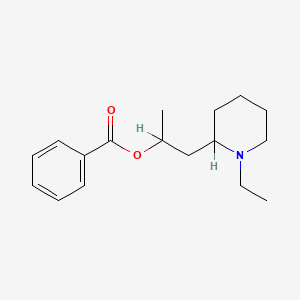
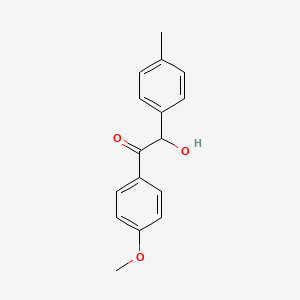
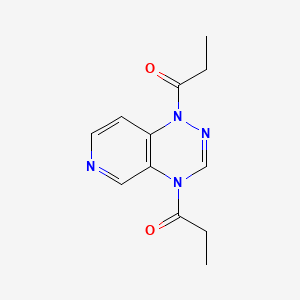
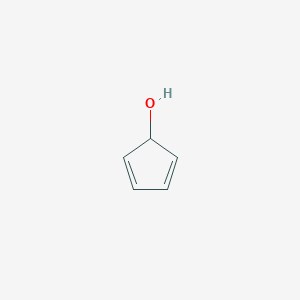
![1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B14434363.png)
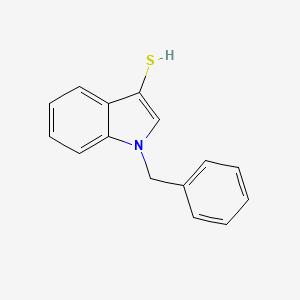
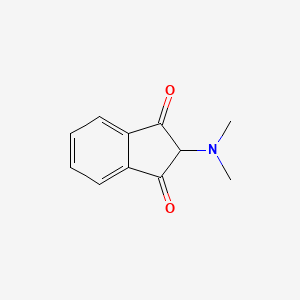
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14434379.png)
